molecular formula C19H31NO3S B3441783 4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine

4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine

Cat. No.: B3441783
M. Wt: 353.5 g/mol
InChI Key: GQOLNURNWQSPGG-UHFFFAOYSA-N
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Description

4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine is a sulfonamide-based organic compound featuring a morpholine ring substituted with a bulky 2,4,6-triisopropylphenylsulfonyl group. This structural motif confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, material science, and catalysis. The compound’s synthesis typically involves sulfonylation of morpholine using 2,4,6-triisopropylbenzenesulfonyl chloride, followed by purification via chromatographic methods . Its high steric hindrance distinguishes it from simpler sulfonylmorpholine derivatives, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3S/c1-13(2)16-11-17(14(3)4)19(18(12-16)15(5)6)24(21,22)20-7-9-23-10-8-20/h11-15H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOLNURNWQSPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCOCC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine typically involves the reaction of 2,4,6-tris(methylethyl)benzenesulfonyl chloride with morpholine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine involves its interaction with molecular targets through the sulfonyl group. This group can form strong hydrogen bonds and electrostatic interactions with various biological molecules, leading to inhibition or modulation of enzyme activity. The morpholine ring can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine, a comparative analysis with analogous sulfonylmorpholine derivatives is essential. Below is a detailed comparison based on structural features, physicochemical properties, and functional applications:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Sulfonyl Group Molecular Weight (g/mol) Key Applications Notable Properties
4-(Phenyl sulfonyl)morpholine Phenyl ~227.3 Antibacterial agents Moderate solubility in polar solvents; active against ESBL E. coli
4-[2-(Methylsulphonyl)phenyl]morpholine 2-Methylsulfonylphenyl 241.31 Pharmaceutical building blocks High purity; used in agrochemical R&D
This compound 2,4,6-Triisopropylphenyl ~437.6 Potential enzyme inhibitors, catalysts Extreme steric hindrance; low aqueous solubility

Structural Analysis

  • Steric Effects : The 2,4,6-triisopropylphenyl group in the target compound introduces significant steric bulk compared to phenyl or 2-methylsulfonylphenyl groups in analogues. This reduces nucleophilic attack susceptibility and limits interactions with flat biological targets (e.g., enzyme active sites) .
  • Electronic Effects : The electron-withdrawing sulfonyl group stabilizes the morpholine nitrogen, but the electron-donating isopropyl groups on the aryl ring create a balanced electronic profile, enhancing stability under acidic conditions.

Physicochemical Properties

  • Solubility : The target compound exhibits lower aqueous solubility compared to 4-(phenyl sulfonyl)morpholine due to its hydrophobic isopropyl substituents. This necessitates the use of organic solvents (e.g., DMSO, chloroform) for experimental handling.
  • Thermal Stability : Enhanced thermal stability is observed in the triisopropyl derivative (>250°C decomposition) versus simpler analogues (e.g., 4-[2-(methylsulphonyl)phenyl]morpholine decomposes near 200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine
Reactant of Route 2
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